molecular formula C9H18N2S B8414115 6-isothiocyanato-N,N-dimethyl-1-hexanamine

6-isothiocyanato-N,N-dimethyl-1-hexanamine

Cat. No.: B8414115
M. Wt: 186.32 g/mol
InChI Key: RZRIXPVEJMKAPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-isothiocyanato-N,N-dimethyl-1-hexanamine is a useful research compound. Its molecular formula is C9H18N2S and its molecular weight is 186.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H18N2S

Molecular Weight

186.32 g/mol

IUPAC Name

6-isothiocyanato-N,N-dimethylhexan-1-amine

InChI

InChI=1S/C9H18N2S/c1-11(2)8-6-4-3-5-7-10-9-12/h3-8H2,1-2H3

InChI Key

RZRIXPVEJMKAPD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCCCCN=C=S

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-nitro-phenylisothiocyanate (43 mg; 1.2 eq.) is added to a solution of benzyl (2S)-2-[(1H-indol-3-ylmethyl)amino]-4-(4-phenyl-1H-imidazol-2-yl)butanoate (93 mg; 1 eq.) in THF (2 ml). The mixture is stirred for 2 hours at approximately 20° C. then diluted with 4 ml of THF. Aminomethylpolystyrene resin (acquired from Novabiochem, load 3.2 mmol/g, 125 mg, 2 eq.) is added, then triethylamine (200 μl). The mixture is stirred for 15 hours at approximately 20° C. then filtered on frit. The filtrate is concentrated to dryness under reduced pressure at 40° C. (a co-evaporation with dichloromethane is necessary to eliminate the excess triethylamine). Purification of the residue by flash chromatography on silica gel (eluent: ethyl acetate/heptane 9:1) yields the expected compound (90 mg; 84% yield).
Quantity
43 mg
Type
reactant
Reaction Step One
Name
benzyl (2S)-2-[(1H-indol-3-ylmethyl)amino]-4-(4-phenyl-1H-imidazol-2-yl)butanoate
Quantity
93 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
200 μL
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Yield
84%

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